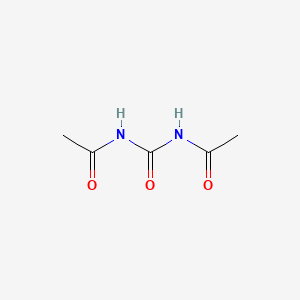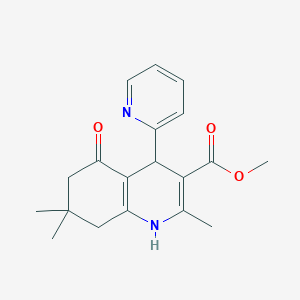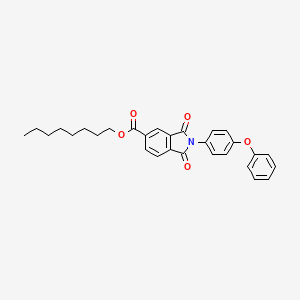![molecular formula C24H24N2O5S B11705061 methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate](/img/structure/B11705061.png)
methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a sulfonamide group, and a phenylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonamide with a suitable phenylpropanamide derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions may result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mécanisme D'action
The mechanism of action of METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylpropanamide moiety may also play a role in binding to target proteins, affecting their function and leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonamide: A simpler compound with similar sulfonamide functionality.
Phenylpropanamide derivatives: Compounds with similar structural features but different substituents.
Uniqueness
METHYL 4-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C24H24N2O5S |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
methyl 4-[[2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoyl]amino]benzoate |
InChI |
InChI=1S/C24H24N2O5S/c1-17-8-14-21(15-9-17)32(29,30)26-22(16-18-6-4-3-5-7-18)23(27)25-20-12-10-19(11-13-20)24(28)31-2/h3-15,22,26H,16H2,1-2H3,(H,25,27) |
Clé InChI |
XHCIDEUCGZKIKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11705003.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11705009.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11705012.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705016.png)

![4-heptyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B11705028.png)
![Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B11705030.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11705034.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11705035.png)
![1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705048.png)
![2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one](/img/structure/B11705055.png)
